2-(Difluoromethyl)anthracene-9,10-dione
Description
2-(Difluoromethyl)anthracene-9,10-dione is a fluorinated derivative of anthracene-9,10-dione (anthraquinone), characterized by a difluoromethyl (-CF₂H) substituent at the 2-position of the anthraquinone scaffold. Anthraquinone derivatives are renowned for their diverse applications in pharmaceuticals, dyes, and materials science, owing to their planar aromatic structure and redox-active properties . The introduction of fluorine atoms into organic molecules often enhances metabolic stability, lipophilicity, and binding affinity due to fluorine’s strong electronegativity and small atomic radius.
Properties
Molecular Formula |
C15H8F2O2 |
|---|---|
Molecular Weight |
258.22 g/mol |
IUPAC Name |
2-(difluoromethyl)anthracene-9,10-dione |
InChI |
InChI=1S/C15H8F2O2/c16-15(17)8-5-6-11-12(7-8)14(19)10-4-2-1-3-9(10)13(11)18/h1-7,15H |
InChI Key |
MANHDUNSCSYALY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)anthracene-9,10-dione typically involves the introduction of a difluoromethyl group to the anthracene-9,10-dione core. One common method is the reaction of anthracene-9,10-dione with difluoromethylating agents under controlled conditions.
Industrial Production Methods
Industrial production of 2-(Difluoromethyl)anthracene-9,10-dione may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dione group to dihydroxyanthracene derivatives.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield anthraquinone derivatives, while reduction can produce dihydroxyanthracene compounds .
Scientific Research Applications
2-(Difluoromethyl)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and organic electronic materials
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity and specificity towards these targets. Additionally, the compound’s photophysical properties can be exploited in photodynamic therapy and imaging applications .
Comparison with Similar Compounds
Anticancer Activity
- Aminoanthraquinones: Derivatives with aminoalkyl chains (e.g., 2-(butylamino)anthracene-9,10-dione) show potent cytotoxicity against MCF-7 (IC₅₀ = 1.1 µg/mL) and Hep-G2 (IC₅₀ = 1.2 µg/mL) cell lines .
- Hydroxy-Substituted Derivatives : 1-Hydroxy-2-(4-methoxyphenyl)anthracene-9,10-dione displays moderate antitumor activity, likely through intercalation or topoisomerase inhibition .
- Fluorinated Derivatives : While specific data for 2-(difluoromethyl)anthracene-9,10-dione is unavailable, trifluoromethyl analogues are hypothesized to improve DNA binding via enhanced hydrophobic interactions .
DNA Intercalation
- Substituent Position: Anthraquinones substituted at C1/C4 (e.g., mitoxantrone) intercalate DNA in a classical mode, while C2/C6 derivatives (e.g., 2,6-diaminoanthraquinones) adopt a threading mode, reducing dissociation rates by ~10-fold .
- Fluorine Effects : The difluoromethyl group at C2 may sterically hinder classical intercalation, favoring groove-binding or alternative mechanisms .
Structural and Spectroscopic Comparisons
- NMR and IR Signatures: Fluorinated anthraquinones exhibit distinct ¹⁹F NMR shifts (e.g., δ = 62.36 ppm for trifluoromethyl derivatives) and IR stretches (e.g., 1321 cm⁻¹ for C-F bonds) .
- UV-Vis Absorption: Substitution at C2 shifts λₘₐₓ compared to C1/C4 derivatives. For example, 1-hydroxy-2-aryl anthraquinones absorb at λₘₐₓ = 400–500 nm, while mitoxantrone shows λₘₐₓ = 610 nm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
